Bienvenue dans la boutique en ligne BenchChem!

Kapakahine F

Antimalarial Plasmodium falciparum Drug resistance

Kapakahine F is a marine cyclic peptide belonging to the kapakahine family, first isolated from the sponge Cribrochalina olemda. Its structure features a C(3)–N(1′) dimeric tryptophan linkage with an α-carboline rearrangement, a hallmark of the class.

Molecular Formula C40H43N7O5
Molecular Weight 701.8 g/mol
Cat. No. B1246092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKapakahine F
Synonymskapakahine F
Molecular FormulaC40H43N7O5
Molecular Weight701.8 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC2CC3(C4N(C2=O)C(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(CC(C(=O)N1)N)C8=CC=CC=C87)CC(C)C
InChIInChI=1S/C40H43N7O5/c1-22(2)17-29-36(50)44-30-20-40(45-21-25(26-13-7-9-15-31(26)45)19-28(41)35(49)42-23(3)34(48)43-29)27-14-8-10-16-32(27)46-38(52)33(47(37(30)51)39(40)46)18-24-11-5-4-6-12-24/h4-16,21-23,28-30,33,39H,17-20,41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t23-,28-,29-,30-,33-,39-,40+/m0/s1
InChIKeyMJFWLUMLNFMQEH-NUESSVPSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kapakahine F – A Selective Antimalarial & Chemical Probe Scaffold from Marine Cyclic Peptides


Kapakahine F is a marine cyclic peptide belonging to the kapakahine family, first isolated from the sponge Cribrochalina olemda [1]. Its structure features a C(3)–N(1′) dimeric tryptophan linkage with an α-carboline rearrangement, a hallmark of the class [1]. Unlike several congeners, kapakahine F exhibits minimal cytotoxicity (IC₅₀ ≈ 5.0 µg/mL against P388 murine leukemia cells) [2], yet demonstrates selective antimalarial activity toward the chloroquine-resistant Plasmodium falciparum Dd2 clone [3]. These divergent bioactivity profiles—low mammalian cytotoxicity coupled with strain-selective antiparasitic action—position kapakahine F as a distinctive tool compound for target identification and a scaffold for antimalarial analog development.

Why Kapakahine F Cannot Be Replaced by Other Kapakahines


Within the kapakahine family, small structural variations drive dramatic functional divergence. Kapakahine A and B are broadly cytotoxic to P388 cells (IC₅₀ ≈ 5.0–5.4 µg/mL), whereas kapakahine F is essentially inactive in the same assay [1]. Conversely, in P. falciparum growth-inhibition assays, kapakahine F uniquely displays strain-selective activity against the Dd2 clone, a behavior not observed for kapakahine A, B, or the comparator kulolide‑1 [2]. Even when converted to fluorescent probes, kapakahine A strongly stains mammalian cells while kapakahine F produces only weak staining, indicating profound differences in cellular uptake or target engagement [1]. These cross-assay disparities mean that substituting kapakahine F with a more abundant or synthetically accessible family member would yield qualitatively different biological outcomes. Evidence-based selection therefore depends on quantitative head-to-head data, which are presented below.

Quantitative Evidence Differentiating Kapakahine F from Closest Analogs


Strain-Selective Antimalarial Activity: Kapakahine F vs. Kapakahine A, B, and Kulolide‑1

In a malaria growth-inhibition assay, kapakahine F displayed selective antimalarial effects against the chloroquine-resistant Dd2 clone of P. falciparum, whereas kapakahine A, kapakahine B, and kulolide‑1 showed broad antimalarial effects without strain selectivity [1]. The IC₅₀ of kapakahine F against Dd2 was approximately 4.9 µM, roughly twofold lower than its IC₅₀ of ~10.0 µM against the chloroquine-sensitive 3D7 strain (exact values reported in the primary publication, Goto et al., 2021) [1].

Antimalarial Plasmodium falciparum Drug resistance

Cytotoxicity Contrast: Kapakahine F vs. Kapakahine A and B in P388 Leukemia Cells

Against P388 murine leukemia cells, kapakahine F exhibits only weak cytotoxicity (IC₅₀ ≈ 5.0 µg/mL), whereas kapakahine A (IC₅₀ = 5.4 µg/mL ≈ 4.6 µM) and kapakahine B (IC₅₀ = 5.4 µM) show moderate growth inhibition [1][2]. Notably, the early isolation paper describes kapakahine F as 'inactive' compared to kapakahine B, emphasizing its minimal antileukemic potential [2]. This low mammalian cytotoxicity is a distinguishing feature that may reduce off-target toxicity in antiparasitic applications.

Cytotoxicity Leukemia Marine natural products

Fluorescent Probe Cellular Staining: Kapakahine A vs. Kapakahine F

Fluorescently labeled kapakahine A (Kap A‑5‑FL) strongly stained P388 murine leukemia cells and HeLa human cervical cancer cells, with confocal imaging revealing intracellular localization (×100 magnification). In contrast, fluorescently labeled kapakahine F (Kap F‑5‑FL) produced only weak staining under identical conditions [1]. This directly demonstrates that kapakahine F does not accumulate in mammalian cells to the same extent as kapakahine A, consistent with its weaker cytotoxicity profile.

Chemical probes Fluorescent labeling Target identification

Scalable Gram-Scale Synthesis of Kapakahine F

Total synthesis of kapakahine F has been achieved on a gram scale via a direct indole–aniline coupling strategy, yielding the natural product in 12% overall yield from commercially available starting materials [1]. The synthetic route is enantiospecific and requires only a minimum number of steps. This contrasts with the natural isolation yield of only 0.8 mg from 4.0 kg of sponge material, representing a supply enhancement of >10⁶‑fold [2].

Total synthesis Scalability Supply

Scaffold Simplicity for Analog Generation: Kapakahine F vs. Kapakahine B

Kapakahine F is structurally related to kapakahine B but lacks a single phenylalanine residue, resulting in a simpler macrocyclic scaffold [1]. This reduction in molecular complexity has been leveraged by an undisclosed pharmaceutical company that is using synthetic kapakahine F as a precursor for analog generation [2]. The smaller, less complex structure may facilitate late-stage diversification and improve synthetic tractability for medicinal chemistry campaigns.

Structure–activity relationship Medicinal chemistry Analog synthesis

In Silico Binding Affinity Against PfPMT: Kapakahine F vs. Artemisinin

Molecular docking analysis against Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) revealed that kapakahine F exhibits a better binding affinity than artemisinin, the gold-standard antimalarial drug [1]. Kapakahine A and B also showed superior binding to artemisinin, placing kapakahine F within a cluster of kapakahines that computationally outperform the clinical comparator at this specific target.

Molecular docking PfPMT Antimalarial target

Research & Industrial Application Scenarios for Kapakahine F


Chemical Probe for Antimalarial Resistance Mechanism Studies

Kapakahine F’s selective activity against the chloroquine-resistant P. falciparum Dd2 clone makes it a precise chemical probe for dissecting resistance pathways. Researchers can use kapakahine F in comparative growth-inhibition assays with the sensitive 3D7 strain to identify molecular determinants of resistance, leveraging the ~2‑fold selectivity reported by Goto et al. [1]. Its low mammalian cytotoxicity (IC₅₀ ≈ 5.0 µg/mL against P388 cells) minimizes confounding toxicity in host-cell models [2].

Fluorescent Probe for Comparative Cellular Localization Studies

The differential staining behavior of fluorescently labeled kapakahine A and kapakahine F enables side-by-side localization studies. Kapakahine F’s weak staining of mammalian cells, in contrast to kapakahine A’s strong intracellular accumulation [2], can be exploited as a negative control in target-identification campaigns and to validate probe specificity.

Scaffold for Antimalarial Lead Optimization

With gram-scale synthetic access [3] and a simpler structure lacking the phenylalanine residue found in kapakahine B [3], kapakahine F serves as an ideal starting scaffold for medicinal chemistry. An undisclosed pharmaceutical company has already initiated analog synthesis from synthetic kapakahine F [4], underscoring its industrial relevance for antimalarial drug discovery.

In Silico Screening and Target-Based Drug Discovery

Kapakahine F’s favorable in silico binding affinity against PfPMT, surpassing that of artemisinin [5], supports its inclusion in computational screening cascades. Combining this target-based prediction with its strain-selective in vitro activity provides a multi-evidence rationale for advancing kapakahine F derivatives into hit-to-lead programs.

Quote Request

Request a Quote for Kapakahine F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.